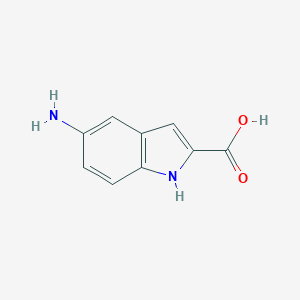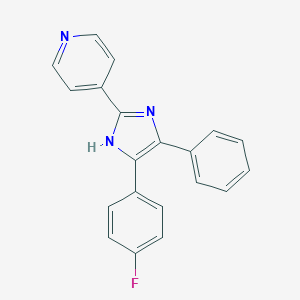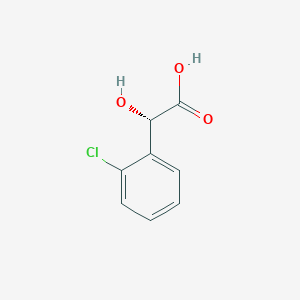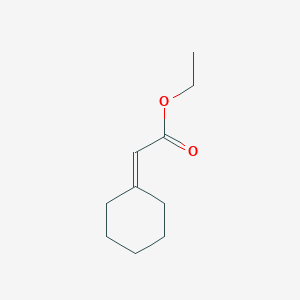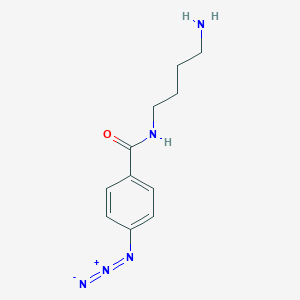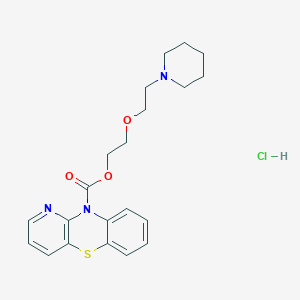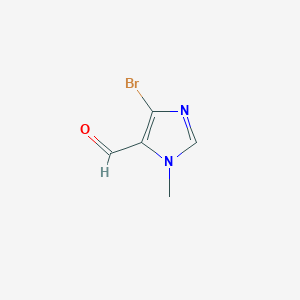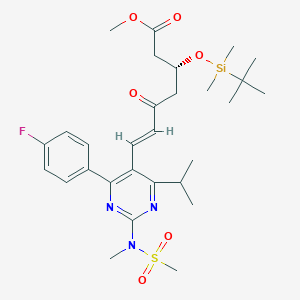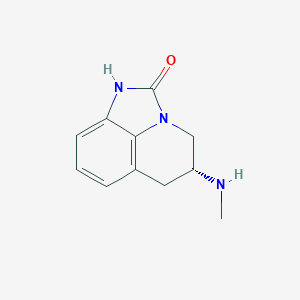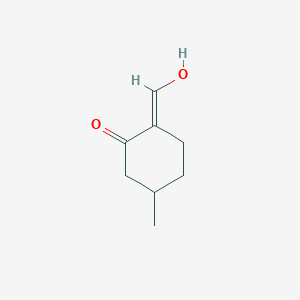
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound has a unique chemical structure that has attracted the attention of researchers from different fields. Over the years, scientists have conducted numerous studies to explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress, which are known to be major contributors to the development of different diseases.
Biochemical and Physiological Effects:
Studies have shown that (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. It also has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a potential candidate for the development of new drugs for the treatment of different diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of this compound.
Direcciones Futuras
There are several future directions for the study of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One of the most promising directions is the development of new drugs for the treatment of different diseases. Researchers can also explore the potential of this compound in the field of agriculture, where it can be used as a natural pesticide. Additionally, researchers can study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications.
Conclusion:
In conclusion, (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that has attracted the attention of researchers from different fields. This compound has several potential applications in the field of medicine, agriculture, and other fields. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the aldol condensation reaction. This reaction involves the condensation of two carbonyl compounds, which leads to the formation of a β-hydroxy carbonyl compound. The β-hydroxy carbonyl compound is then dehydrated to form (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Aplicaciones Científicas De Investigación
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been extensively studied for its potential applications in different fields. One of the most promising applications of this compound is in the field of medicine. Researchers have found that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of different diseases, such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
142235-65-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(2E)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5+ |
Clave InChI |
ZNCGFEPMSVQRPI-FNORWQNLSA-N |
SMILES isomérico |
CC1CC/C(=C\O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
SMILES canónico |
CC1CCC(=CO)C(=O)C1 |
Sinónimos |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

